

In-Depth Technical Guide to Sniper(abl)-039

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Compound of Interest			
Compound Name:	Sniper(abl)-039		
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This technical guide provides a comprehensive overview of the molecular components, mechanism of action, and experimental characterization of **Sniper(abl)-039**, a potent degrader of the oncogenic BCR-ABL fusion protein. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Components

Sniper(abl)-039 is a heterobifunctional molecule, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), which falls under the broader class of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is composed of three key molecular entities: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The molecular formula of **Sniper(abl)-039** is C54H68CIN11O9S2.[1][4]



Component	Molecule	Function
Target Ligand	Dasatinib	An inhibitor of the ABL tyrosine kinase, providing specificity for the BCR-ABL protein.[5][6][7] [8][9][10]
E3 Ligase Ligand	LCL161 Derivative	Recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[5][6][7][8][9] [10]
Linker	Polyethylene Glycol (PEG) x3	Covalently connects Dasatinib and the LCL161 derivative, with its length optimized for potent protein degradation.[1]

Mechanism of Action

The primary mechanism of action of **Sniper(abl)-039** is to induce the targeted degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[1][7]

- Ternary Complex Formation: Sniper(abl)-039 facilitates the formation of a ternary complex by simultaneously binding to the BCR-ABL protein via its Dasatinib moiety and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161 derivative ligand.[1][2]
- Ubiquitination: The proximity induced by the ternary complex allows the IAP E3 ligase to catalyze the transfer of ubiquitin molecules to the BCR-ABL protein.[1][3]
- Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized and degraded by the 26S proteasome.[2][3]
- Downstream Signaling Inhibition: The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for the proliferation of chronic myelogenous leukemia (CML) cells.[1]



Quantitative Data Degradation and Inhibitory Potency

The potency of **Sniper(abl)-039** has been quantified through various in vitro assays.

Parameter	Target	Value
DC50	BCR-ABL Protein Degradation	10 nM[1][5][6][7][8][10]
IC50	ABL Kinase Inhibition	0.54 nM[1][5][6][7][8]
IC50	cIAP1	10 nM[1][5][6][7][8]
IC50	cIAP2	12 nM[1][5][6][7][8]
IC50	XIAP	50 nM[1][5][6][7][8]

Cellular Activity

Sniper(abl)-039 has demonstrated potent anti-proliferative effects in BCR-ABL positive CML cell lines.

Cell Line	IC50 (Proliferation)
K562	~10 nM[2]
KCL22	~10 nM[2]
KU812	~10 nM[2]

Experimental Protocols

The following are overviews of key experimental methodologies used in the characterization of **Sniper(abl)-039**.

Synthesis and Purification of Sniper(abl)-039

The synthesis of **Sniper(abl)-039** involves the conjugation of Dasatinib to an LCL161 derivative via a PEG linker.[1] The final product is purified using column chromatography on NH silica gel,



yielding a colorless amorphous solid.[6] The purity and identity of the compound are confirmed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[6]

- Purity: 98.1% (by HPLC)[6]
- Mass Spectrometry: m/z 1114.7 (M + H)+[6]

Western Blotting for BCR-ABL Degradation

This assay is used to quantify the reduction of BCR-ABL protein levels in cells treated with **Sniper(abl)-039**.[6]

- Cell Culture and Treatment: K562 cells, a human CML cell line, are cultured and treated with varying concentrations of Sniper(abl)-039 for a specified duration, typically 6 to 24 hours.
 [11]
- Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
- Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[9]
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BCR-ABL.[9] Subsequently, a secondary antibody conjugated to an enzyme (like HRP) is used for detection.[9] The levels of a housekeeping protein, such as GAPDH, are also measured as a loading control.[6] The reduction of cIAP1 can serve as an internal control to confirm the compound's engagement with its target E3 ligase.[6]
- Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of BCR-ABL degradation relative to the vehicle-treated control.[6][9]

Cell Viability Assay

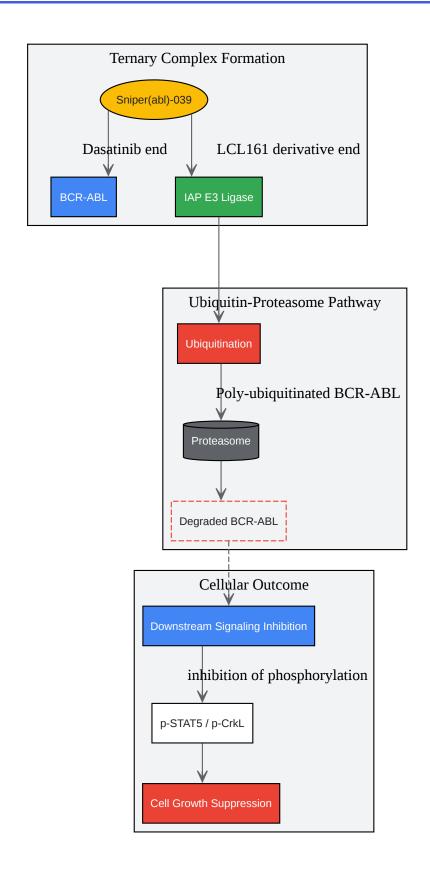


These assays determine the effect of **Sniper(abl)-039** on the proliferation and viability of CML cells.[2] A common method is the MTT or MTS assay.[11]

- Cell Seeding: CML cells (e.g., K562, KCL22, KU812) are seeded in 96-well plates.[2][11]
- Compound Treatment: The cells are treated with a range of concentrations of Sniper(abl)-039 and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
- Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[11] Metabolically active cells convert the tetrazolium salt into a colored formazan product.[11]
- Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations Signaling Pathway and Mechanism of Action





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Caption: Mechanism of action of Sniper(abl)-039.



Experimental Workflow



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Caption: General experimental workflow for **Sniper(abl)-039** characterization.

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